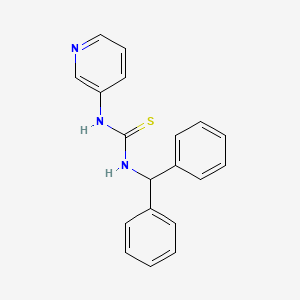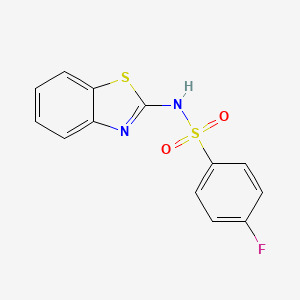![molecular formula C15H15NO4S B5598721 ethyl 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5598721.png)
ethyl 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "ethyl 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate" belongs to a class of chemicals that exhibit significant potential due to their unique structural features. These compounds are of interest in various fields of chemistry and materials science because of their promising qualities such as high reactivity and possible biological action. The introduction of a thiophene substituent at the imine nitrogen atom enhances the compound's desirable qualities (Shipilovskikh & Rubtsov, 2014).
Synthesis Analysis
Ethyl 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be synthesized through various methods, including multicomponent reactions and condensation processes. For example, the Schiff base variant of a related compound was synthesized by condensation reaction, highlighting the versatility of synthetic approaches for this class of compounds (Pin, 2014).
Molecular Structure Analysis
The molecular structure of compounds within this class has been explored through X-ray diffraction studies and computational modeling, providing insights into their geometric configuration, intermolecular interactions, and stability. For instance, the crystal structure of a related compound revealed planar geometry and weak interactions stabilizing the molecule (Shruthi et al., 2012).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including nucleophilic attacks, which lead to the formation of derivatives with potential pharmaceutical applications. The reactivity of the compound with amines to afford corresponding derivatives underscores the chemical versatility and potential for further functionalization (Shipilovskikh & Rubtsov, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are essential for understanding the material's applications. While specific data on "ethyl 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate" were not found, related compounds have been characterized to determine their crystalline structure and stability under various conditions, indicating the importance of these properties in the compound's applicability (Shruthi et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for further reactions, are central to the compound's applications in synthesis and material science. The ability to undergo nucleophilic attack and form stable derivatives highlights the compound's versatility and potential for creating a wide range of functional materials (Shipilovskikh & Rubtsov, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
This compound is structurally related to various heterocyclic compounds that have been synthesized and evaluated for diverse biological activities. For example, derivatives of thiophene have been synthesized for their antiinflammatory activities. Compounds have been developed through interactions and cyclization processes, with some showing significant antiinflammatory effects (El-kerdawy et al., 1996). Additionally, synthesis strategies have involved the acylation of related compounds, leading to the development of derivatives with potential biological activities, showcasing the chemical versatility of these compounds (Sauter et al., 1976).
Antimicrobial and Antioxidant Studies
Compounds synthesized from similar thiophene derivatives have been screened for their antimicrobial and antioxidant activities, indicating the potential of these chemical frameworks in developing therapeutic agents. For instance, cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene-5-carboxylates demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).
Luminescent Materials
The synthetic methodologies involving related compounds have been applied in the creation of luminescent materials. A study described the synthesis of highly blue luminescent symmetrical terthiophenes, indicating the potential of such compounds in material science, particularly in the development of optoelectronic devices (Teiber & Müller, 2012).
Chemotherapeutic Research
Moreover, derivatives have been evaluated for their cytotoxicity against cancer cell lines, highlighting the possibility of utilizing such compounds in chemotherapeutic research. The synthesis of furo[2,3-d]pyrimidine derivatives and their reactions with various amines led to compounds exhibiting cytotoxicity, indicating potential applications in cancer treatment (Hu et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-2-19-15(18)12-9-5-3-7-11(9)21-14(12)16-13(17)10-6-4-8-20-10/h4,6,8H,2-3,5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVXCHNPJYWKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-furylcarbonylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carb oxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,3S*)-3-methoxy-7-[(2-methylphenoxy)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5598645.png)

![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598655.png)
![2-(2,3-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5598659.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-(2-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5598666.png)
![3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5598673.png)
![2-{1-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5598676.png)
methanone](/img/structure/B5598686.png)


![N-{(3S*,4R*)-1-[(4'-hydroxy-4-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5598706.png)
![N-[3-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5598713.png)
![ethyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5598739.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5598747.png)